molecular formula C7H5ClFN B1512190 5-Chloro-3-fluoro-2-vinylpyridine CAS No. 1374652-70-6

5-Chloro-3-fluoro-2-vinylpyridine

Cat. No.: B1512190
CAS No.: 1374652-70-6
M. Wt: 157.57 g/mol
InChI Key: SFJFCEGLJUMGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-fluoro-2-vinylpyridine (CAS: 1374652-70-6) is a halogenated pyridine derivative characterized by a chloro group at position 5, a fluoro group at position 3, and a vinyl group at position 2. Its molecular formula is C₇H₄ClF N, with a molecular weight of 156.56 g/mol.

Properties

CAS No.

1374652-70-6

Molecular Formula

C7H5ClFN

Molecular Weight

157.57 g/mol

IUPAC Name

5-chloro-2-ethenyl-3-fluoropyridine

InChI

InChI=1S/C7H5ClFN/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2

InChI Key

SFJFCEGLJUMGQH-UHFFFAOYSA-N

SMILES

C=CC1=C(C=C(C=N1)Cl)F

Canonical SMILES

C=CC1=C(C=C(C=N1)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Substituents (Position) Molecular Formula Key Features Reference
This compound 5-Cl, 3-F, 2-vinyl C₇H₄ClF N Vinyl group enables polymerization/cross-coupling; electron-withdrawing Cl/F enhance electrophilicity.
4-Chloro-3-fluoropyridine 4-Cl, 3-F C₅H₃ClF N Positional isomer with Cl/F adjacent; reduced steric hindrance but weaker electronic activation.
2,3-Difluoro-5-chloropyridine 2,3-diF, 5-Cl C₅H₂ClF₂ N Higher halogen density increases polarity; potential use in agrochemicals.

Analysis :

  • The vinyl group in the target compound distinguishes it from methyl or trifluoromethyl analogs, offering reactivity in addition or polymerization reactions.
  • Halogen positioning significantly impacts electronic effects.

Substituent Type and Functional Reactivity

Compound Substituents (Position) Molecular Formula Key Features Reference
This compound 5-Cl, 3-F, 2-vinyl C₇H₄ClF N Vinyl group supports catalytic cross-coupling (e.g., Heck reactions).
5-Chloro-2-fluoro-3-methylpyridine 5-Cl, 2-F, 3-methyl C₆H₅ClF N Methyl group enhances lipophilicity; common in pharmaceutical intermediates.
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine 5-Cl, 2-(CH₂Cl), 3-(CF₃) C₇H₄Cl₂F₃ N Trifluoromethyl improves metabolic stability; chloromethyl enables further derivatization.

Analysis :

  • Vinyl vs. Methyl : The vinyl group’s π-electrons enable conjugation, enhancing reactivity in catalytic processes, whereas methyl groups improve solubility in organic phases .
  • Trifluoromethyl vs. Vinyl : Trifluoromethyl groups are electron-withdrawing and stabilize molecules against degradation, making them valuable in drug design, while vinyl groups offer synthetic versatility .

Analysis :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.